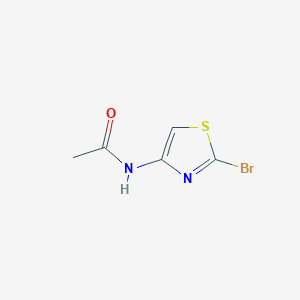

4-Acetamido-2-bromo-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2OS |

|---|---|

Molecular Weight |

221.08 g/mol |

IUPAC Name |

N-(2-bromo-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C5H5BrN2OS/c1-3(9)7-4-2-10-5(6)8-4/h2H,1H3,(H,7,9) |

InChI Key |

JULYZJWOUPCFBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CSC(=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetamido 2 Bromo Thiazole

Historical Context and Evolution of Thiazole (B1198619) Synthesis Routes Relevant to Brominated and Acetamido Derivatives

The synthesis of the thiazole heterocycle has been a subject of extensive research for over a century, with the Hantzsch thiazole synthesis, first reported in 1887, remaining one of the most fundamental and straightforward methods. scispace.comnih.gov This classical approach involves the one-pot condensation of α-haloketones with a thioamide or thiourea, typically in a refluxing alcohol solvent. scispace.comacs.org While foundational, the traditional Hantzsch method often suffers from drawbacks such as long reaction times (up to 24-25 hours), the necessity of harsh reaction conditions, and low to moderate yields. scispace.comnih.gov

Over the years, significant efforts have been dedicated to overcoming these limitations, leading to the evolution of more efficient and environmentally benign synthetic strategies. scispace.com The development of multicomponent reactions (MCRs) represents a major advancement, allowing for the construction of complex thiazole derivatives in a single step from readily available starting materials, which enhances resource and time efficiency. rsc.orgacs.org Modern iterations of thiazole synthesis often employ solvent-free conditions, microwave irradiation, or novel catalytic systems to improve yields and shorten reaction times. scispace.comnih.govresearchgate.net For the synthesis of specifically substituted thiazoles, such as those bearing bromo and acetamido groups, these evolved methods often rely on the use of pre-functionalized starting materials or sequential functionalization of the thiazole ring. The Gabriel synthesis, which utilizes the cyclization of an acylamino-ketone with a phosphorus pentasulfide, is another historical method for producing substituted thiazoles. analis.com.my These foundational routes provide the strategic basis for accessing brominated and aminated thiazole precursors essential for producing the target compound.

Direct Synthetic Approaches to 4-Acetamido-2-bromo-thiazole

Direct approaches aim to synthesize the target molecule in a minimal number of steps from an advanced precursor that already contains the core heterocyclic structure.

One of the most direct and efficient methods for preparing this compound is through the acetylation of a pre-formed 4-Amino-2-bromothiazole hydrobromide salt. prepchem.comprepchem.com This reaction involves the acylation of the amino group at the C4 position of the thiazole ring.

The process begins with suspending 4-Amino-2-bromothiazole hydrobromide in acetic anhydride (B1165640). prepchem.comprepchem.com Pyridine (B92270) is then added dropwise to the suspension while maintaining a low temperature (0 °C) using an ice bath. prepchem.comprepchem.com After the addition is complete, the mixture is stirred for a couple of hours at room temperature to ensure the reaction proceeds to completion. prepchem.comprepchem.com The final product is isolated by pouring the reaction mixture into an aqueous sodium acetate (B1210297) solution, which causes the product to precipitate. prepchem.comprepchem.com The precipitate is then filtered, washed with water, and can be further purified by recrystallization from a solvent like acetone, yielding the final this compound product with a high yield of around 80%. prepchem.comprepchem.com

| Reactant | Reagents | Conditions | Yield | Melting Point |

|---|---|---|---|---|

| 4-Amino-2-bromothiazole hydrobromide | Acetic anhydride, Pyridine | 0 °C, then Room Temp. for 2 hrs | 80% | 165 °C |

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing substituted thiazoles, including those with substitution patterns relevant to the target compound. rsc.orgresearchgate.net These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, thereby avoiding the isolation of intermediates and reducing waste. acs.org The Hantzsch synthesis itself is a classic example of a one-pot condensation. scispace.comnih.gov

Modern MCRs for thiazole synthesis can be performed under various conditions, including solvent-free grinding or with enzymatic catalysis, to produce a diverse library of substituted thiazoles in high yields. nih.govrsc.orgresearchgate.net For instance, a one-pot reaction might involve the condensation of an arylglyoxal, a thiobenzamide, and another component like lawsone in acetic acid to afford fully substituted thiazoles. acs.org While a specific one-pot synthesis for this compound is not explicitly detailed, the principles of MCRs could be applied by selecting appropriate α-halocarbonyls and thioamides that carry the necessary bromo and protected amino functionalities. researchgate.net

Indirect and Convergent Synthesis Strategies for this compound

Indirect strategies involve the stepwise construction and functionalization of the thiazole ring. This often requires the synthesis of a key intermediate, such as a brominated thiazole, which is then elaborated in subsequent steps.

The synthesis of brominated thiazoles is a critical step in many indirect routes. The challenge lies in controlling the position of the bromine atom on the heterocyclic ring.

The regioselectivity of electrophilic substitution on the thiazole ring is influenced by the electronic properties of the heterocycle and any existing substituents. The general reactivity of the carbon positions in an unsubstituted thiazole follows the order C2 > C5 >> C4. lookchem.com However, achieving selective bromination can be complex and may yield mixtures of products. lookchem.com

Several methods have been developed to achieve regioselective bromination:

Using N-bromosuccinimide (NBS): NBS is a common and effective brominating agent for heterocyclic systems. nih.govfrontiersin.org For example, 4-substituted thiazoles can undergo regioselective bromination at the 5-position using NBS under controlled conditions. vulcanchem.com

Sequential Bromination-Debromination: It is possible to synthesize a full family of bromothiazoles, including mono-, di-, and tri-brominated species, through sequential bromination and debromination steps. lookchem.comresearchgate.net This allows access to specific isomers that may be difficult to obtain through direct bromination. lookchem.com

Copper-Mediated Halogenation: Copper salts have been shown to be effective reagents for the regioselective halogenation of 2-amino-1,3-thiazoles. nih.gov For instance, reacting a 2-aminothiazole (B372263) with CuBr₂ in acetonitrile (B52724) at room temperature can lead to selective bromination at the 5-position. nih.gov Conversely, a Sandmeyer-type reaction, involving diazotization of the 2-amino group followed by treatment with a copper(I) halide like CuBr, can be used to selectively install a bromine atom at the 2-position. nih.gov This versatility allows for the strategic introduction of bromine at either the C2 or C5 position, depending on the chosen reagents and reaction pathway. nih.gov

| Thiazole Substrate | Reagent(s) | Position of Bromination | Reference |

|---|---|---|---|

| 2-Amino-1,3-thiazole | CuBr₂ | 5-position | nih.gov |

| 2-Amino-1,3-thiazole | 1. n-Butyl nitrite (B80452) (diazotization) 2. CuBr | 2-position | nih.gov |

| 4-Substituted thiazole | N-bromosuccinimide (NBS) | 5-position | vulcanchem.com |

Synthesis of Brominated Thiazole Precursors

Formation of 2-Bromothiazole (B21250) Derivatives via Functionalization

The introduction of a bromine atom at the 2-position of a thiazole ring is a key step in the synthesis of various functionalized thiazole derivatives. This transformation can be achieved through several methods, often involving the direct bromination of a pre-existing thiazole core or the functionalization of a related precursor. The synthesis of the complete family of bromothiazoles, including 2-bromothiazole, has been systematically revisited to optimize their production, often utilizing sequential bromination and debromination steps. researchgate.netacs.org These methods aim to provide reliable access to these important building blocks without the use of elemental bromine. researchgate.netacs.org

One common strategy involves the electrophilic bromination of an activated thiazole ring. However, the direct bromination of a 4-acetamidothiazole (B1646290) precursor presents challenges due to the directing effects of the acetamido group and the potential for over-reaction. A more controlled approach involves the use of N-halosuccinimides (NXS) in conjunction with reagents like triphenylphosphine (B44618) (Ph3P), which operate under Appel-type conditions. rsc.org This method allows for the targeted introduction of a halogen at a specific position.

In other contexts, functionalization at the 2-position is achieved through metallation followed by quenching with an electrophilic bromine source. For instance, 2-bromothiazole can be treated with a strong base like lithium diisopropylamide (LDA) to generate a lithiated intermediate at a different position, which can then react with an electrophile. nih.gov This highlights the versatility of using brominated thiazoles as precursors for further functionalization. While direct bromination of the 4-acetamido-thiazole is less commonly detailed, the synthesis of its precursors, such as 2-bromo-4-aminothiazole, is well-established, setting the stage for subsequent acylation.

Synthesis of Acetamido Thiazole Precursors

The synthesis of the target compound, this compound, typically proceeds through the preparation of an acetamido thiazole precursor, which is then functionalized, or more commonly, by acylating a pre-brominated aminothiazole.

Acylation Reactions of Amino-Substituted Thiazoles

Acylation of the amino group on the thiazole ring is a fundamental and widely used transformation. This reaction is central to the synthesis of this compound, where the starting material is typically 4-amino-2-bromothiazole or its hydrobromide salt. prepchem.comprepchem.com The amino group at the 4-position is nucleophilic and readily reacts with acylating agents.

A well-documented and efficient method involves the treatment of 4-amino-2-bromothiazole hydrobromide with acetic anhydride. prepchem.comprepchem.com The reaction is often performed in the presence of a base, such as pyridine, to neutralize the hydrobromide salt and facilitate the acylation process. prepchem.comprepchem.com The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature to ensure controlled reactivity and high yield. prepchem.comprepchem.com One specific procedure reports suspending 4-amino-2-bromothiazole hydrobromide in acetic anhydride, followed by the dropwise addition of pyridine at 0 °C. After stirring for 2 hours at room temperature, the product is isolated by precipitation in an aqueous sodium acetate solution, yielding this compound in high purity and an 80% yield. prepchem.comprepchem.com

The acylation of aminothiazoles can also be carried out under different conditions. For example, the acylation of 2-aminothiazoles with various acyl chlorides can be achieved under a nitrogen atmosphere. tandfonline.com In some cases, refluxing the aminothiazole with acetic anhydride in acetic acid can also yield the desired acetamido product, though yields may vary.

The table below summarizes a common synthetic protocol for the acylation of 4-amino-2-bromothiazole.

| Reagent | Role | Molar Equivalent |

| 4-Amino-2-bromothiazole hydrobromide | Starting Material | 1.0 |

| Acetic anhydride | Acylating Agent / Solvent | ~5.5 |

| Pyridine | Base / Catalyst | ~2.5 |

| 20% Aqueous Sodium Acetate | Work-up Reagent | - |

Table 1: Reagents for the synthesis of this compound via acylation.

Preparation of N-Protected Acetamido Thiazoles as Intermediates

In more complex syntheses, particularly those involving sensitive functional groups or requiring high selectivity, the use of N-protected intermediates is a common strategy. For thiazole derivatives, protecting groups like the tert-butyloxycarbonyl (Boc) group are valuable for managing the reactivity of the amino function. rsc.orgnih.gov

The direct acylation of certain aminohalothiazoles can sometimes lead to low yields and the formation of byproducts, such as bis-acylated derivatives. rsc.org To circumvent these issues, the amino group can first be protected with a Boc group. This N-Boc protected intermediate is generally more stable and less prone to over-reaction. rsc.orgrsc.org The desired acyl group can then be introduced at another position, or the Boc-protected aminothiazole can undergo other transformations, such as halogenation. rsc.org

For example, a practical synthesis of 2-acylamino-4-halothiazoles has been reported using a Boc-protected 2-aminothiazol-4(5H)-one as a key intermediate. rsc.org This approach allows for the clean introduction of halogens (Br, Cl, I) at the C(4) position. Subsequent acylation of the Boc-protected amine, followed by a mild deprotection step using an acid like trifluoroacetic acid (TFA), affords the desired acylaminothiazole in good yield, avoiding the complexities of direct acylation. rsc.orgnih.gov While this specific example focuses on 2-amino-4-halothiazoles, the principle is broadly applicable in thiazole chemistry to control reactivity and improve synthetic outcomes. The use of N-protected intermediates is a key strategy for achieving clean and high-yielding syntheses of complex thiazole-containing molecules. nih.gov

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles. mlsu.ac.inresearchgate.net The development of environmentally benign protocols for thiazole synthesis is an area of active research. researchgate.net

Key green chemistry strategies applicable to thiazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net

Catalysis: Employing catalytic reagents, which are used in small amounts and can be recycled, in place of stoichiometric reagents that are consumed in the reaction. mlsu.ac.inresearchgate.net This includes biocatalysts and solid-supported catalysts. researchgate.netmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mlsu.ac.in

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasonication, which can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comresearchgate.netmdpi.com

For the synthesis of this compound, a greener approach could involve modifying the established acylation protocol. For instance, replacing pyridine, a volatile and somewhat hazardous base, with a solid-supported or recyclable base could improve the environmental profile of the synthesis. Additionally, exploring solvent-free conditions or using a more benign solvent than excess acetic anhydride would be beneficial.

While specific green synthesis protocols for this compound are not extensively documented, related research on other thiazole derivatives provides a roadmap. For example, one-pot, microwave-assisted, and solvent-free syntheses of 2-amino-4-arylthiazole derivatives have been reported with high yields and short reaction times. tandfonline.com Another study highlights the use of a recyclable chitosan-based hydrogel as a biocatalyst for thiazole synthesis under ultrasonic irradiation. mdpi.com These innovative approaches demonstrate the potential for developing more sustainable methods for producing functionalized thiazoles, including this compound.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition of a synthetic procedure from a laboratory scale to an industrial, scalable process requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield. For the synthesis of this compound, several parameters of the standard acylation reaction can be optimized.

Key Optimization Parameters:

| Parameter | Laboratory Scale | Considerations for Scalable Synthesis |

| Temperature Control | Ice bath (0 °C) for addition, then room temp. prepchem.comprepchem.com | Exothermic reactions require robust cooling systems to prevent runaways. The rate of addition must be carefully controlled. |

| Reagent Stoichiometry | Use of excess acetic anhydride and pyridine. prepchem.comprepchem.com | Minimizing excess reagents reduces cost and waste. The optimal ratio of base to substrate should be determined to maximize yield without unnecessary excess. |

| Solvent Choice | Acetic anhydride often acts as both reagent and solvent. prepchem.comprepchem.com | A co-solvent might be introduced to improve slurry handling and heat transfer. The solvent must be easily recoverable. |

| Work-up & Isolation | Precipitation in aqueous sodium acetate, filtration. prepchem.comprepchem.com | The volume of work-up solutions needs to be minimized. Filtration and drying equipment must be appropriately sized for large batches. Recrystallization solvent should be chosen for efficiency and ease of recovery. |

| Reaction Time | Typically 2 hours at room temperature. prepchem.comprepchem.com | Reaction monitoring (e.g., via HPLC) is crucial to determine the optimal endpoint, avoiding byproduct formation from extended reaction times. |

Table 2: Optimization Parameters for Scalable Synthesis.

The goal of optimization is to develop a robust process that consistently produces the target compound in high yield and purity. For instance, while the reported 80% yield for the synthesis of this compound is high for a lab scale, even small improvements can lead to significant cost savings in a large-scale campaign. prepchem.comprepchem.com Investigating alternative bases to pyridine or optimizing the concentration of the reaction mixture could lead to a more efficient and scalable process. Furthermore, developing one-pot procedures, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve the efficiency and scalability of a synthesis. google.com

Reactivity and Mechanistic Investigations of 4 Acetamido 2 Bromo Thiazole

Reactivity Profiles of the Bromine Substituent

The bromine atom at the 2-position of the thiazole (B1198619) ring is the primary site for a variety of synthetic modifications, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Thiazole Ring

The electron-withdrawing nature of the thiazole ring, enhanced by the acetamido group, facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, where the bromine atom acts as a leaving group. Thiophenoxide anions, for instance, have been shown to displace the bromine in related 2-amino-5-bromothiazole systems, indicating the susceptibility of the C-Br bond to nucleophilic attack. cdnsciencepub.com The acetamido group, by delocalizing the nitrogen lone pair, can modulate the reactivity of the thiazole ring in such reactions. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) for C-C Bond Formation

The bromine substituent on 4-Acetamido-2-bromo-thiazole serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction pairs the bromothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for creating biaryl linkages. For example, 2-(4-bromophenyl)benzo[d]thiazole has been successfully coupled with various arylboronic acids to produce a range of derivatives in high yields. hpu2.edu.vn The site selectivity of these couplings in polyhalogenated systems is often dictated by the electronic environment of the carbon-halogen bond. escholarship.org

Stille Coupling: This involves the reaction of the bromothiazole with an organostannane reagent, catalyzed by palladium. It has been utilized in the synthesis of complex thiazole-containing molecules. researchgate.net

Negishi Coupling: This cross-coupling reaction employs an organozinc reagent in the presence of a palladium or nickel catalyst. It is another powerful tool for C-C bond formation involving thiazole derivatives. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Bromothiazole Systems

| Coupling Reaction | Reactants | Catalyst System | Product Type | Yield (%) |

| Suzuki-Miyaura | 2-(4-bromophenyl)benzo[d]thiazole, Arylboronic acid | Pd(OAc)₂, Base | Biaryl-benzothiazole | 80-95 hpu2.edu.vn |

| Stille | 2,4,5-tribromothiazole, 2-(tri(n-butyl)stannyl)thiophene | Palladium catalyst | 2,4,5-tris(thiophen-2-yl)thiazole | 80 researchgate.net |

Metal-Halogen Exchange and Lithiation Reactions

The bromine atom of this compound can be exchanged with a metal, typically lithium, to form a highly reactive organometallic intermediate. This process, known as metal-halogen exchange, is usually carried out at low temperatures using organolithium reagents like n-butyllithium. researchgate.netnih.gov The resulting 2-lithiothiazole species is a potent nucleophile and can react with various electrophiles to introduce a wide range of substituents at the 2-position of the thiazole ring. researchgate.net A combination of i-PrMgCl and n-BuLi has been developed as a practical method for selective bromine-metal exchange in bromoheterocycles that also contain acidic protons, which can be relevant for the acetamido group. nih.gov

Transformations Involving the Acetamido Functional Group

The acetamido group (-NHCOCH₃) on the thiazole ring also offers opportunities for further chemical modification, primarily through reactions at the nitrogen atom or hydrolysis of the amide bond.

N-Acylation and Alkylation Reactions

The nitrogen atom of the acetamido group can undergo further acylation or alkylation, although its reactivity is lower than that of a free amino group due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base. researchgate.net For instance, the acylation of 2-amino-4-bromothiazole (B130272) can sometimes lead to mixed products, including bis-acylated derivatives, highlighting the need for careful control of reaction conditions. nih.govrsc.org The use of protecting groups, such as the Boc group, can provide a cleaner route to specific N-acylated products. nih.govrsc.org

Hydrolysis and Derivatization of the Amide Moiety

The amide bond of the acetamido group can be cleaved through hydrolysis, typically under acidic or basic conditions, to regenerate the corresponding amino group (4-amino-2-bromo-thiazole). google.com This deprotection step is often employed after the acetamido group has served its purpose as a directing or protecting group during other transformations on the molecule. libretexts.org However, the stability of the resulting aminothiazole can be a concern, as some 2-amino-4-halothiazoles have been found to be unstable. nih.govrsc.org For example, mild hydrolysis of 2-acetamido-4-chlorothiazole has been reported to cause decomposition. rsc.org

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring System

The thiazole ring exhibits a degree of aromaticity, influencing its substitution patterns. fabad.org.tr The presence of the nitrogen and sulfur heteroatoms, along with the acetamido and bromine substituents, creates a unique electronic environment that directs incoming reagents.

The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack. fabad.org.trias.ac.inijper.org This preference is attributed to the electronic effects of the ring heteroatoms and substituents. The acetamido group at the C4 position is an electron-donating group, which activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the C5 position.

Studies on related 2-acetamidothiazole (B125242) derivatives confirm that electrophilic substitution, such as nitration, readily occurs at the C5 position. ias.ac.in For instance, the nitration of 2-acetamidothiazole yields the 5-nitro derivative. ias.ac.in Similarly, diazo coupling reactions with 2-amino-4-phenylthiazole (B127512) proceed at the C5 position. mdpi.com This reactivity pattern underscores the directing influence of the amino or acetamido group towards the C5 carbon.

| Thiazole Derivative | Electrophile | Position of Substitution | Reference |

|---|---|---|---|

| 2-Acetamidothiazole | NO₂+ | C5 | ias.ac.in |

| 2-Amino-4-phenylthiazole | ArN₂+ | C5 | mdpi.com |

| 4-Methylthiazole | NO₂+ / SO₃ | C5 | ias.ac.in |

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgorganic-chemistry.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org

In the context of thiazole derivatives, various functional groups can act as DMGs. For this compound, the acetamido group (-NHC(O)CH₃) can potentially serve as a DMG. Amide functionalities are known to be effective DMGs. organic-chemistry.org This would direct metalation to the C5 position, which is "ortho" to the C4-acetamido group.

Once the C5-lithiated species is formed, it can be trapped with a variety of electrophiles, allowing for the introduction of a wide range of substituents at this position with high regioselectivity. This approach offers a complementary strategy to electrophilic aromatic substitution for the functionalization of the C5 position. The sequence of metalation followed by reaction with an electrophile has been successfully applied to other thiazole systems for the synthesis of functionalized derivatives. chim.it

organic-chemistry.org| Directing Metalation Group (DMG) | Relative Strength | Reference |

|---|---|---|

| -CONR₂ | Strong | organic-chemistry.org |

| -OCONR₂ | Strong | |

| -OMe | Moderate | |

| -F | Moderate |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Such studies often employ a combination of kinetic analysis, spectroscopic techniques, and computational chemistry.

Kinetic studies can provide valuable insights into the rate-determining steps of a reaction and the species involved in the transition state. For instance, the kinetics of multicomponent reactions for the formation of thiazole derivatives have been studied using spectroscopic methods, often revealing the order of the reaction with respect to each reactant. researchgate.net

Spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR are indispensable for characterizing intermediates and final products, which in turn helps in postulating reaction mechanisms. ekb.egnih.gov For example, in the synthesis of thiazol-2(3H)-imine derivatives, spectroscopic data and X-ray crystallography were used to confirm the structure of an unexpected product, leading to a revised mechanistic proposal. ekb.eg The formation of intermediates in reactions can be monitored over time using these techniques to build a comprehensive picture of the reaction pathway.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for investigating reaction mechanisms at the molecular level. nih.govnih.govtandfonline.com These methods can be used to calculate the geometries and energies of reactants, intermediates, transition states, and products.

DFT studies on thiazole ring systems have provided insights into their reactivity. For example, calculations have been used to study the mechanism of C-H activation in thiazoles, revealing that it can proceed through an electrophilic aromatic substitution pathway. researchgate.net The influence of substituents on the activation pathways of the thiazole ring has also been investigated, showing that electron-donating and electron-withdrawing groups can favor different reaction mechanisms. nih.gov

For this compound, quantum chemical calculations could be employed to:

Calculate the relative energies of the possible intermediates in electrophilic substitution, confirming the preference for attack at the C5 position.

Model the transition states for various reactions to understand the activation barriers and the factors that influence them.

Analyze the bond dissociation energies (BDEs) of the C-H and C-Br bonds to predict the selectivity in cross-coupling reactions. nih.gov

Investigate the electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to rationalize the observed reactivity. researchgate.net

| Computational Method | Basis Set | Application in Thiazole Chemistry | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Vibrational analysis, HOMO-LUMO gap, NBO analysis | researchgate.net |

| DFT (B97XD) | 6-31g(d,p) | Geometry optimization, electronic properties | tandfonline.com |

| DFT (B3LYP) | 6-311G(d,p) | Molecular geometry, vibrational frequencies, NMR chemical shifts | mjcce.org.mk |

Derivatization Strategies and Synthetic Transformations of 4 Acetamido 2 Bromo Thiazole

Selective Functionalization at the Bromine Position to Introduce Diverse Substituents

The bromine atom at the 2-position of the thiazole (B1198619) ring is a prime site for a variety of cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom-based substituents. Palladium-catalyzed reactions are particularly prominent in this context, offering efficient and selective methods for C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions:

Other Coupling Reactions:

| Coupling Reaction | Reagent Type | Introduced Substituent | Catalyst System (Typical) |

|---|---|---|---|

| Negishi | Organozinc | Alkyl, Aryl | Pd(0) |

| Stille | Organotin | Alkyl, Aryl, Alkynyl | Pd(0) |

| Suzuki-Miyaura | Boronic acid/ester | Aryl, Heteroaryl | Pd(0) with phosphine ligands |

| Sonogashira | Terminal alkyne | Alkynyl | Pd(0) and Cu(I) cocatalyst |

| Heck | Alkene | Vinyl | Pd(0) or Pd(II) |

| Buchwald-Hartwig | Amine | Amino | Pd(0) with phosphine ligands |

| Ullmann | Alcohol, Thiol, Amine | O/S/N-linked groups | Copper |

Chemical Modifications and Transformations of the Acetamido Group

The acetamido group at the 4-position offers another handle for derivatization, although its reactivity is influenced by the electronic nature of the thiazole ring.

Hydrolysis/Deacetylation:

Acidic or basic hydrolysis can remove the acetyl group to yield the corresponding 2-bromo-4-aminothiazole. However, studies have shown that 4-aminothiazoles can be unstable in aqueous solutions, potentially undergoing tautomerization to the thiazoline (B8809763) form, followed by hydrolysis and decomposition researchgate.net. This instability must be considered when planning synthetic routes involving deacetylation.

N-Alkylation and N-Acylation:

The nitrogen atom of the acetamido group can potentially undergo alkylation or further acylation. However, direct N-alkylation of the acetamido group can be challenging. A more common approach is the N-alkylation of the corresponding 2-aminothiazole (B372263) derivative, which can be subsequently acylated nih.govresearchgate.net. The synthesis of N-substituted propanamido-thiazoles has been reported, indicating that modification of the acyl group is feasible nih.gov.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Deacetylation (Hydrolysis) | Acid or Base | 2-bromo-4-aminothiazole |

| N-Alkylation (of corresponding amine) | Alkyl halide, Base | N-alkyl-2-bromo-4-aminothiazole |

| N-Acylation (of corresponding amine) | Acyl chloride or Anhydride (B1165640), Base | N-acyl-2-bromo-4-aminothiazole |

Regioselective Functionalization of the Thiazole Nucleus through Activation

Beyond the bromine and acetamido groups, the thiazole ring itself can be functionalized, typically at the C-5 position, which is the most electron-rich carbon.

Electrophilic Substitution:

The thiazole ring is generally susceptible to electrophilic substitution at the C-5 position, especially when an electron-donating group like the acetamido group is present at C-4 researchgate.net. This allows for the introduction of various electrophiles.

Directed Metalation:

The acetamido group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-5 position by a strong base, such as an organolithium reagent. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce substituents regioselectively at the C-5 position nih.govresearchgate.netnih.gov. This strategy offers a powerful tool for controlled functionalization of the thiazole nucleus.

C-H Activation:

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds. This methodology can be applied to achieve regioselective arylation of thiazole derivatives at the 5-position, often in the absence of specialized ligands nih.gov.

| Functionalization Method | Position | Reagents and Conditions |

|---|---|---|

| Electrophilic Substitution | C-5 | Electrophile (e.g., NBS, NIS) |

| Directed Metalation | C-5 | Strong base (e.g., n-BuLi), then Electrophile |

| C-H Activation/Arylation | C-5 | Aryl halide, Pd catalyst, Base |

Application in Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. While direct participation of 4-acetamido-2-bromo-thiazole in well-known MCRs is not extensively documented, its derivatives or precursors can be valuable components.

Hantzsch Thiazole Synthesis:

The Hantzsch synthesis is a classic two-component reaction for the formation of the thiazole ring itself, by reacting an α-haloketone with a thioamide. This can be adapted into a one-pot, multi-component procedure by involving an aldehyde, a ketone, and a source of sulfur and nitrogen, to generate highly substituted thiazoles researchgate.netresearchgate.netnih.gov. For instance, a one-pot reaction of a 3-(bromoacetyl) derivative, thiourea, and a substituted benzaldehyde can yield functionalized Hantzsch thiazole derivatives nih.gov.

Ugi and Passerini Reactions:

Biginelli Reaction:

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. 2-Aminothiazole derivatives have been employed in Biginelli-type reactions to generate fused pyrimidine scaffolds nih.govresearchgate.net.

Stereoselective and Enantioselective Approaches in Derivatization

Introducing chirality into thiazole derivatives is of significant interest, particularly for applications in medicinal chemistry and catalysis.

Use of Chiral Auxiliaries:

A common strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, chiral thiazolidinethiones, derived from amino acids, can be used as chiral auxiliaries in diastereoselective aldol reactions nih.gov. After the desired stereocenter is established, the auxiliary can be removed.

Asymmetric Synthesis of Thiazole Precursors:

Stereocenters can be introduced early in the synthesis, prior to the formation of the thiazole ring. For example, the Sharpless asymmetric dihydroxylation of α,β-unsaturated esters can be a key step in creating chiral precursors for the synthesis of enantiomerically enriched thiazolines nih.gov.

Stereoselective Reactions on Thiazole Derivatives:

While less common, stereoselective reactions can be performed on pre-existing thiazole scaffolds. For example, a chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups has been reported, where the geometry of the resulting olefinic substituent is controlled.

| Approach | Description | Example |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to control stereochemistry. | Diastereoselective aldol reactions of N-acetyl thiazolidinethiones. |

| Asymmetric Synthesis of Precursors | Chirality is introduced in the starting materials before thiazole ring formation. | Sharpless asymmetric dihydroxylation to create chiral building blocks. |

| Stereoselective Derivatization | A reaction on the thiazole derivative proceeds with stereocontrol. | Stereoselective formation of an alkene substituent on the thiazole ring. |

Applications of 4 Acetamido 2 Bromo Thiazole As a Versatile Synthetic Building Block

Construction of Novel Thiazole-Containing Heterocyclic Architectures

The structural framework of 4-Acetamido-2-bromo-thiazole serves as a foundational component for synthesizing more complex heterocyclic systems. The bromine atom at the 2-position is a synthetically useful handle for introducing a variety of substituents through cross-coupling reactions. This allows for the creation of novel thiazole (B1198619) derivatives with unique electronic and steric properties.

For instance, the core structure of 2-aminothiazole (B372263), a related compound, is a common feature in many biologically active molecules. rsc.org The synthesis of such complex structures often involves the strategic modification of precursors like this compound. The development of pyridine-substituted thiazole hybrids, for example, has been achieved using related precursors in reactions with α-halogenated carbonyl compounds. nih.gov These synthetic strategies highlight the utility of functionalized thiazoles in building diverse heterocyclic architectures.

Precursor for the Synthesis of Scaffolds with Potential for Medicinal Chemistry Applications

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. chemrxiv.orgresearchgate.net Compounds containing this five-membered heterocycle, which includes both sulfur and nitrogen, exhibit a broad spectrum of biological activities. analis.com.my The versatility of the thiazole nucleus makes it a frequent target for the synthesis of new therapeutic agents. nih.govresearchgate.net

This compound, as a functionalized thiazole, is an important precursor for creating molecules with potential medicinal applications. The bromine atom can be readily displaced or used in coupling reactions to introduce various functionalities, a common strategy in the synthesis of pharmaceutical compounds. guidechem.com For example, derivatives of 2-aminothiazole are used in the development of anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com The synthesis of novel thiazole derivatives often starts from readily available and reactive building blocks like this compound to generate libraries of compounds for biological screening. acs.orgnih.gov

Table 1: Examples of Bioactive Scaffolds Derived from Thiazole Precursors

| Scaffold Type | Potential Biological Activity | Reference |

| Pyridine-substituted thiazole hybrids | Cytotoxicity against various cancer cell lines | nih.gov |

| 2-aminothiazole derivatives | Anticancer, antimicrobial, anti-inflammatory | mdpi.com |

| Thiazole-containing compounds | Antitumor, antifungal, antiparasitic | acs.orgglobalresearchonline.net |

| N-acylated thiazoles | Tubulin polymerization inhibition | frontiersin.org |

Intermediates for the Development of Advanced Organic Materials

The thiazole moiety is not only important in medicinal chemistry but also in the field of materials science. Thiazole-containing conjugated polymers have been investigated for their use as visual and fluorometric sensors. acs.org The electronic properties of the thiazole ring make it a valuable component in the design of advanced organic materials.

The reactivity of this compound allows for its incorporation into larger conjugated systems. The bromine atom can participate in various polymerization and cross-coupling reactions, leading to the formation of polymers with tailored optical and electronic properties. This makes it a useful intermediate for developing new materials with applications in electronics and photonics. nih.gov

Utilization in Ligand Design for Catalytic Systems

The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions. mit.edu Heterocyclic compounds, including those containing thiazole and thiazoline (B8809763) rings, have been explored as ligands in various catalytic systems. rsc.org The nitrogen and sulfur atoms in the thiazole ring can coordinate to metal centers, influencing the catalyst's activity and selectivity.

This compound can be modified to create new ligands for catalysis. The acetamido group and the bromine atom offer sites for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties. For example, the synthesis of thiazoline-based ligands has been reported for use in palladium-catalyzed reactions. rsc.org The ability to synthesize a variety of substituted thiazole derivatives from precursors like this compound is essential for discovering new and more efficient catalytic systems. frontiersin.org

Role in the Creation of Novel Organic Reagents and Chemical Probes

Functionalized thiazoles are also employed in the development of new organic reagents and chemical probes. The unique reactivity of the thiazole ring system allows for its use in specific chemical transformations and for the detection of various analytes. For instance, thiazole derivatives have been utilized in the synthesis of fluorescent probes. rsc.org

The compound this compound can serve as a starting material for the synthesis of such specialized molecules. The bromine atom can be a site for introducing reporter groups or other reactive functionalities. For example, bromination of a related cyanoacetamide derivative has been used to create a new reactive intermediate. chemrxiv.org This highlights the potential of this compound in the creation of novel reagents for chemical synthesis and biological studies. mdpi.com

Computational Chemistry and Theoretical Studies of 4 Acetamido 2 Bromo Thiazole

Quantum Chemical Calculations of Molecular Geometry and Conformations

Quantum chemical calculations are pivotal in determining the three-dimensional structure and conformational landscape of 4-Acetamido-2-bromo-thiazole. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization. researchgate.netresearchgate.net This process identifies the most stable arrangement of atoms in the molecule by locating the minimum energy on the potential energy surface.

For this compound, a key area of conformational analysis involves the rotation around the single bond connecting the acetamido group to the thiazole (B1198619) ring. By systematically varying the dihedral angle of the C-N bond, a potential energy surface can be generated to identify the most stable conformers. mdpi.com Studies on similar heterocyclic amides suggest that planar or near-planar arrangements, where the amide group is coplanar with the aromatic ring, are often the most energetically favorable due to delocalization effects. The presence of the bromine atom and the acetamido group influences the bond lengths and angles of the thiazole ring compared to an unsubstituted thiazole.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Basis Set | Key Features |

|---|---|---|

| Hartree-Fock (HF) | 6-31G* | A foundational ab initio method, often used for initial geometry optimizations. nih.govasianpubs.org |

| B3LYP (DFT) | 6-311++G(d,p) | A popular hybrid functional that includes electron correlation for more accurate results. researchgate.netresearchgate.net |

| M06-2X (DFT) | 6-311+G(2df,2p) | A meta-hybrid functional known for good performance in non-covalent interactions and conformational energies. nih.gov |

Analysis of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. researchgate.net

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron-donating capability.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily over the electron-rich thiazole ring and the nitrogen atom of the acetamido group, while the LUMO may be distributed across the entire molecule, including the electron-withdrawing carbonyl group. DFT calculations on similar thiazole derivatives have shown energy gaps typically in the range of 3.4 to 4.7 eV. mdpi.comresearchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular charge transfer, and the nature of chemical bonds. researchgate.netresearchgate.net This analysis provides insights into the delocalization of electron density between filled and empty orbitals, quantifying the stability derived from these interactions.

Table 2: Typical FMO Energies and Energy Gaps for Related Thiazole Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| 2-Bromo-5-nitrothiazole | B3LYP/6-311++G(d,p) | -7.93 | -3.61 | 4.32 |

| A substituted 2-acetamido-thiazole | B3LYP/6-311++G(d,p) | -6.59 | -1.91 | 4.68 |

Note: Data is illustrative and based on published values for structurally similar compounds. researchgate.netresearchgate.net

Theoretical Prediction and Validation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the calculated molecular structure.

Infrared (IR) Spectroscopy : Theoretical vibrational frequencies can be calculated using DFT methods. nih.gov These calculations help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the C=O stretching of the amide, N-H stretching, and various vibrations of the thiazole ring. researchgate.netmdpi.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical level. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. asianpubs.orgscielo.org.za These theoretical predictions are valuable for assigning signals in experimental spectra and can help confirm the proposed structure of the molecule.

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. scielo.org.zaannalsofrscb.ro The calculations provide the absorption wavelength (λmax) and oscillator strength (f), which relates to the intensity of the absorption. This analysis helps to understand the electronic transitions, often corresponding to π→π* or n→π* transitions within the molecule. scielo.org.za

Table 3: Representative Calculated vs. Experimental Spectroscopic Data for Acetamido-Thiazole Derivatives

| Spectroscopic Data | Functional Group/Proton | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | Amide C=O stretch | ~1700-1730 | ~1680-1710 |

| Thiazole ring C=N stretch | ~1600-1630 | ~1590-1620 | |

| ¹H NMR (ppm) | Thiazole C5-H | ~6.5-7.5 | ~6.4-7.2 nih.gov |

| Amide N-H | ~9.0-11.5 | ~9.5-12.0 nih.gov | |

| ¹³C NMR (ppm) | Thiazole C2 | ~155-165 | ~158-169 |

| Thiazole C4 | ~140-150 | ~145-150 asianpubs.org |

| UV-Vis λmax (nm) | π→π* transition | ~280-320 | ~290-330 |

Note: Values are approximate and based on literature for similar structures. Actual values depend on the specific molecule and solvent.

Reaction Pathway Analysis and Transition State Modeling for Complex Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. This analysis is vital for understanding the kinetics and thermodynamics of chemical transformations involving this compound.

For instance, theoretical studies can elucidate the mechanisms of reactions such as nucleophilic substitution at the bromine-bearing C2 position or reactions involving the acetamido side chain. Transition state theory can be used to calculate activation energies, providing a quantitative prediction of reaction rates. Such studies are critical for optimizing synthetic routes and designing new derivatives. While specific pathway analyses for this compound are not widely published, the methodologies are well-established for studying reactions of heterocyclic compounds, including acylation, substitution, and cyclization reactions. mdpi.comnih.gov

Molecular Electrostatic Potential Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution and predicting the reactive sites of a molecule. nih.govresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Red regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring.

Blue regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. Positive potential is expected around the amide hydrogen and the thiazole C-H proton.

Green regions : Represent neutral potential.

The MEP map provides a clear picture of where a molecule is most likely to interact with other chemical species. researchgate.net In addition to MEP, various global reactivity descriptors, derived from the HOMO and LUMO energies, are calculated to quantify reactivity. These include:

Electronegativity (χ)

Chemical Hardness (η)

Chemical Softness (S)

Electrophilicity Index (ω)

These descriptors provide a quantitative measure of the molecule's stability and reactivity, complementing the qualitative picture provided by the MEP map. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 4-Acetamido-2-bromo-thiazole in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.

¹H NMR (Proton NMR) analysis is used to identify the different types of protons in the molecule. For this compound, three distinct signals are expected. The proton attached to the thiazole (B1198619) ring at the 5-position (H-5) would appear as a singlet, typically in the aromatic region of the spectrum. The methyl protons of the acetyl group (-CH₃) would also produce a singlet, but at a much higher field (further upfield). The amide proton (-NH) is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The introduction of an acetamido group generally causes a downfield shift for nearby protons compared to a simple amino group. mdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, five unique carbon signals are anticipated. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing furthest downfield. The three carbons of the thiazole ring (C-2, C-4, and C-5) will have distinct chemical shifts influenced by the bromine and acetamido substituents. For instance, C-2, being directly attached to the electronegative bromine atom and adjacent to the ring nitrogen, is expected to be significantly downfield. The carbon of the methyl group (-CH₃) will be the most shielded, appearing furthest upfield. The chemical shifts of thiazole ring carbons typically appear in the range of δ 100-170 ppm. asianpubs.org

2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the assignments made from 1D NMR spectra. An HSQC experiment would correlate the proton signal from the thiazole ring (H-5) directly to its attached carbon (C-5), and the methyl protons to the methyl carbon. An HMBC experiment would reveal longer-range couplings, for example, showing a correlation between the amide proton and the carbonyl carbon, or between the thiazole proton (H-5) and the C-4 carbon, thus confirming the connectivity and substitution pattern of the molecule.

Table 1: Predicted NMR Data for this compound

| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | 1 | ~10.0 - 11.0 | Broad Singlet | -NH- |

| 2 | ~7.5 - 8.0 | Singlet | Thiazole C5-H | |

| 3 | ~2.2 - 2.5 | Singlet | -C(=O)CH₃ | |

| ¹³C NMR | 1 | ~168 - 172 | - | -C=O (Amide) |

| 2 | ~145 - 150 | - | C4-NH (Thiazole) | |

| 3 | ~138 - 142 | - | C2-Br (Thiazole) | |

| 4 | ~115 - 120 | - | C5-H (Thiazole) | |

| 5 | ~23 - 26 | - | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

Key expected absorptions include a moderate to sharp band in the region of 3300–3200 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. A strong, sharp absorption band, known as the Amide I band, is expected around 1690–1670 cm⁻¹ due to the C=O stretching vibration. Another important band, the Amide II band, resulting from N-H bending and C-N stretching vibrations, should appear in the 1600–1550 cm⁻¹ region.

The thiazole ring itself will produce a series of characteristic bands. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹. vscht.cz The C=N and C=C stretching vibrations within the heterocyclic ring typically give rise to absorptions in the 1600–1400 cm⁻¹ range. tsijournals.com Furthermore, the C-S stretching vibration of the thiazole ring is generally weak and found at lower frequencies (750–600 cm⁻¹). tsijournals.com The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹, confirming the presence of the bromine substituent. libretexts.orglibretexts.org

Table 2: Predicted IR Absorption Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3200 | N-H Stretch | Secondary Amide (-NH) |

| 3100 - 3000 | C-H Stretch | Thiazole Ring |

| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1690 - 1670 | C=O Stretch (Amide I) | Amide |

| 1600 - 1550 | N-H Bend (Amide II) | Amide |

| 1600 - 1400 | C=N and C=C Ring Stretches | Thiazole Ring |

| 690 - 515 | C-Br Stretch | Bromoalkane |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₅H₅BrN₂OS, HRMS can determine the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value. researchgate.net This level of precision allows for the unambiguous confirmation of the molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of a monobrominated compound. HRMS analysis would provide precise m/z values for both isotopic peaks.

Table 3: Predicted HRMS Data for this compound (C₅H₅BrN₂OS)

| Ion | Calculated Monoisotopic Mass (m/z) | Description |

|---|---|---|

| [C₅H₅⁷⁹BrN₂OS]⁺ | 219.9306 | Molecular ion with ⁷⁹Br isotope |

| [C₅H₅⁸¹BrN₂OS]⁺ | 221.9285 | Molecular ion with ⁸¹Br isotope |

| [C₅H₆⁷⁹BrN₂OS]⁺ | 220.9384 | [M+H]⁺ ion with ⁷⁹Br isotope |

| [C₅H₆⁸¹BrN₂OS]⁺ | 222.9364 | [M+H]⁺ ion with ⁸¹Br isotope |

X-ray Diffraction Techniques (Single Crystal and Powder X-ray Diffraction) for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction , if a suitable single crystal can be grown, provides the most definitive structural information. This technique would confirm the connectivity of the atoms, establishing that the compound is indeed the 4-acetamido-2-bromo isomer and not another. It would also provide precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonds (e.g., between the amide N-H group of one molecule and the carbonyl oxygen or thiazole nitrogen of another), which are crucial for understanding the solid-state properties of the compound.

Powder X-ray Diffraction (PXRD) is used on a microcrystalline or powdered sample. While it does not provide the atomic-level detail of single-crystal XRD, it generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. PXRD is vital for confirming the bulk purity of a synthesized batch, identifying the presence of any crystalline impurities or different polymorphic forms, and for quality control in material production.

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. measurlabs.com This is achieved through the complete combustion of a small, precisely weighed amount of the compound, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂). uga.edu

The experimental results are then compared to the theoretical percentages calculated from the molecular formula (C₅H₅BrN₂OS). For a compound to be considered pure, the experimentally determined values for C, H, N, and S must agree with the calculated values, typically within a margin of ±0.4%. measurlabs.com This analysis provides critical evidence for the empirical formula and serves as a key indicator of sample purity, complementing the data obtained from chromatographic and spectroscopic methods.

Table 4: Theoretical Elemental Composition of this compound (C₅H₅BrN₂OS)

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 27.17% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.28% |

| Bromine | Br | 79.904 | 1 | 79.904 | 36.14% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.67% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.24% |

| Sulfur | S | 32.06 | 1 | 32.060 | 14.50% |

| Total Molecular Weight | 221.07 g/mol |

Chromatographic Methods (TLC, HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating components of a mixture, making them essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor reactions and check for purity. semanticscholar.org For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). tandfonline.com The compound would appear as a single spot under UV light if pure. By comparing the retention factor (Rf) of the product spot to that of the starting materials, the progress of the synthesis can be easily tracked.

High-Performance Liquid Chromatography (HPLC) offers a much higher resolution and quantitative assessment of purity. A reverse-phase method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (or methanol), would be suitable for this compound. The sample is detected by a UV detector, and the area of the peak corresponding to the compound is proportional to its concentration. A purity assessment by HPLC would show a major peak for the target compound and quantify any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for identifying and quantifying volatile and thermally stable impurities. Due to the polarity of the amide group, this compound might have poor chromatographic performance or decompose at high temperatures. However, GC-MS would be an excellent tool for detecting any lower-boiling point starting materials or non-polar byproducts present as impurities in the final product.

Future Directions and Emerging Research Avenues for 4 Acetamido 2 Bromo Thiazole Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and its application to 4-acetamido-2-bromo-thiazole chemistry is a key area of future research. The focus is on enhancing efficiency, selectivity, and sustainability in the functionalization of the thiazole (B1198619) ring.

One promising area is the use of photoredox catalysis for C-H functionalization reactions. acs.orgnih.gov This approach utilizes visible light to initiate catalytic cycles, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. For this compound, this could allow for the direct introduction of various functional groups at the C-5 position, bypassing the need for pre-functionalized starting materials. The development of organic and naturally derived photoredox catalysts is also a growing trend, aiming to replace expensive and toxic transition metal catalysts. charlotte.edu

The exploration of alkaline earth catalysts , such as those based on calcium, presents another avenue for the chemo- and stereoselective synthesis of substituted thiazoles. acs.org These catalysts are attractive due to their low cost, low toxicity, and unique reactivity profiles. Their application could lead to the development of highly selective transformations of this compound.

A comparative look at emerging catalytic strategies is presented in the table below:

| Catalytic System | Potential Transformation on this compound | Key Advantages |

| Photoredox Catalysis | Direct C-H functionalization at the C-5 position. | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. |

| Catalyst-Free Systems | Cross-coupling reactions at the bromo-position. | Reduced cost, simplified purification, environmentally benign. |

| Alkaline Earth Catalysts | Chemo- and stereoselective modifications. | Low toxicity, cost-effective, unique reactivity. |

Integration with Flow Chemistry and Continuous Manufacturing Processes

The integration of flow chemistry and continuous manufacturing processes is set to revolutionize the synthesis of pharmaceutical intermediates like this compound. durham.ac.uk Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless multi-step synthesis. nih.gov

The use of modular flow microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. durham.ac.uk For the synthesis and transformation of this compound, this technology can enable the rapid optimization of reaction conditions and facilitate the telescoping of multiple reaction steps without the need for intermediate isolation and purification. mtak.hu This can significantly shorten synthesis times and reduce waste.

Multi-step continuous flow synthesis has been successfully applied to the preparation of complex thiazole derivatives, demonstrating the feasibility of this approach for the production of highly functionalized molecules. nih.govmdpi.com The in-situ generation and use of reactive intermediates, which can be hazardous in batch processes, is much safer in the small volumes of a flow reactor.

Exploration of Bio-Inspired and Enzymatic Approaches for Synthesis

The exploration of bio-inspired and enzymatic approaches offers a green and highly selective alternative for the synthesis and modification of this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis.

A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, showcasing the potential of enzymes to promote complex chemical transformations with high yields under mild conditions. mdpi.com Enzymes such as trypsin have been shown to catalyze the formation of the thiazole ring, offering a novel and sustainable synthetic route. mdpi.com

Furthermore, enzymatic methods can be applied to the modification of the acetamido group. Lipases and carboxylic acid reductases are enzymes that can be used for biocatalytic amide formation , providing a highly specific and environmentally friendly way to introduce or modify the amide functionality. acs.orgmdpi.comresearchgate.net This approach avoids the use of harsh reagents and protecting groups often required in traditional chemical methods. nih.gov The integration of chemocatalysis and biocatalysis in a single pot is a particularly exciting prospect, enabling novel synthetic disconnections and telescoping reaction sequences. nih.gov

| Biocatalytic Approach | Potential Application to this compound | Key Advantages |

| Enzymatic Ring Formation | Synthesis of the 4-acetamido-thiazole core. | Mild reaction conditions, high selectivity, reduced environmental impact. |

| Biocatalytic Amide Synthesis | Formation or modification of the acetamido group. | High specificity, avoids harsh reagents, can be performed in aqueous media. |

| Integrated Chemo- and Biocatalysis | Multi-step synthesis involving both chemical and enzymatic transformations in one pot. | Increased efficiency, novel synthetic routes, improved sustainability. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic and imaging techniques are emerging as powerful tools for the real-time elucidation of the intricate steps involved in the synthesis and transformation of thiazole derivatives.

The use of low-field NMR spectroscopy for the real-time monitoring of a Hantzsch thiazole synthesis has been demonstrated, providing valuable insights into reaction kinetics and intermediate formation. analytik.news This technique, when coupled with flow chemistry setups, allows for rapid process optimization and quality control. analytik.news Other process analytical technologies (PAT) such as in-line vibrational and fluorescence spectroscopy are also being explored for real-time bioprocess monitoring, which could be adapted for chemical synthesis. mdpi.com

Real-time ATR-FTIR spectroscopy has been used to monitor each step of the solid-phase synthesis of thiazole-containing compound libraries, ensuring reaction completion and providing mechanistic information. mdpi.com These techniques provide a wealth of data that can be used to build kinetic models and optimize reaction conditions for the synthesis of this compound.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to transform the field of chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. arxiv.orgengineering.org.cn For this compound, these computational tools can accelerate the discovery of new transformations and optimize existing synthetic processes.

Machine learning models are being developed to predict the biological activity of thiazole derivatives, which can guide the design of new compounds with desired properties. nih.gov By analyzing large datasets of chemical structures and their associated activities, these models can identify key structural features that contribute to a particular biological effect.

Q & A

Q. What are the established synthetic routes for 4-Acetamido-2-bromo-thiazole, and what key reagents/conditions are required?

The synthesis typically involves bromination of precursor thiazoles or functionalization of acetamido groups. A common approach includes:

- Step 1 : Reacting 2-aminothiazole derivatives with brominating agents (e.g., Br₂, NBS) under controlled conditions. For example, bromine in ethanol/acetic acid at 0–5°C achieves regioselective bromination at the 2-position .

- Step 2 : Introducing the acetamido group via acetylation of the amino intermediate using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

- Key reagents : Bromine, acetic anhydride, ethanol, and catalysts like CuBr for improved efficiency .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the structure (e.g., acetamido protons at δ 2.1–2.3 ppm, thiazole protons at δ 7.5–8.2 ppm) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamido) and ~690 cm⁻¹ (C-Br stretch) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 235) validate the molecular weight .

- Elemental analysis : Confirms purity (e.g., C: 35.6%, N: 11.9%, Br: 33.9%) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Nucleophilic substitution : The bromine atom undergoes substitution with amines, alkoxides, or thiols. For example, reaction with NaN₃ in DMF yields 4-acetamido-2-azidothiazole .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst .

- Hydrolysis : The acetamido group can be hydrolyzed to an amine under acidic conditions (HCl/H₂O, reflux) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : CuBr in acetonitrile enhances bromination efficiency (yield increases from 53% to 68%) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol controls exothermic bromination .

- Temperature control : Maintaining ≤5°C during bromination minimizes side products like dibrominated species .

Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in drug discovery?

- Bioisosteric replacements : Replacing bromine with chlorine retains antimicrobial activity but reduces cytotoxicity .

- Acetamido modifications : Methylation of the acetamido nitrogen enhances metabolic stability (e.g., IC₅₀ improves from 12 μM to 5 μM in kinase assays) .

- Thiazole ring substitution : Adding electron-withdrawing groups (e.g., nitro) at the 5-position increases binding affinity to bacterial enzymes .

Q. How can computational methods predict the biological targets of this compound?

- Molecular docking : Tools like AutoDock Vina simulate binding to kinase ATP pockets (e.g., EGFR-TK, binding energy: −9.2 kcal/mol) .

- ADMET prediction : SwissADME assesses pharmacokinetic properties (e.g., logP = 2.1, suggesting moderate blood-brain barrier penetration) .

- Retrosynthetic AI : Platforms like Pistachio or Reaxys propose one-step routes using bromothiazole precursors .

Data Analysis and Contradictions

Q. How should researchers address contradictions in reported yields for this compound synthesis?

- Case study : Yields vary from 53% (CuBr in acetonitrile ) to 65% (HBr in acetic acid ).

- Resolution : Trace water in solvents may hydrolyze intermediates; use anhydrous conditions and monitor via TLC .

- Validation : Reproduce protocols with strict control of reagent purity and humidity .

Q. What challenges arise in quantifying trace impurities during HPLC analysis of this compound?

- Column selection : C18 columns with 5-μm particles resolve acetamido degradation products (retention time: 8.2 min vs. 10.5 min for the parent compound) .

- Detection limits : UV detection at 254 nm may miss non-aromatic impurities; switch to ELSD or MS detection .

- Calibration : Use internal standards (e.g., 4-bromo-thiazole) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.